molecular formula C10H10ClNOS B12965543 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole

Cat. No.: B12965543
M. Wt: 227.71 g/mol
InChI Key: UMWLGUIITOJWCY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole typically involves the reaction of 2-chloromethylthiazole with ethoxybenzene under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of microreactors allows for precise control over reaction conditions, such as temperature and pressure, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thioethers, thiols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethoxybenzo[d]thiazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form reactive intermediates can result in the disruption of cellular processes in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-ethoxybenzo[d]thiazole is unique due to the presence of both the chloromethyl and ethoxy groups, which provide distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules with potential biological activities .

Properties

Molecular Formula

C10H10ClNOS

Molecular Weight

227.71 g/mol

IUPAC Name

2-(chloromethyl)-4-ethoxy-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNOS/c1-2-13-7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,2,6H2,1H3

InChI Key

UMWLGUIITOJWCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)CCl

Origin of Product

United States

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